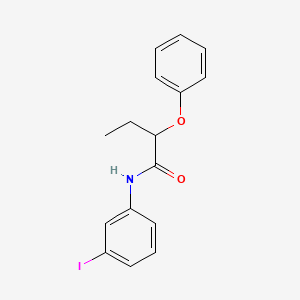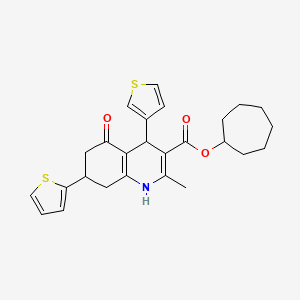
N-(3-iodophenyl)-2-phenoxybutanamide
描述
N-(3-iodophenyl)-2-phenoxybutanamide, commonly known as IPBU, is a chemical compound that has been widely studied for its potential therapeutic applications. IPBU belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have both agonistic and antagonistic effects on estrogen receptors.
作用机制
IPBU exerts its biological effects by binding to estrogen receptors (ERs) and modulating their activity. IPBU has been shown to have both agonistic and antagonistic effects on ERs, depending on the tissue and cellular context. In breast cancer cells, IPBU acts as an antagonist of ERs and inhibits the growth of estrogen-dependent tumors. In the brain, IPBU acts as an agonist of ERs and protects against neurodegeneration. IPBU has also been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
IPBU has been shown to have various biochemical and physiological effects, depending on the tissue and cellular context. In breast cancer cells, IPBU inhibits the expression of estrogen-responsive genes and induces apoptosis. In the brain, IPBU reduces oxidative stress and inflammation and promotes neurogenesis. In the reproductive system, IPBU inhibits ovulation and alters the endometrium, leading to contraceptive effects.
实验室实验的优点和局限性
IPBU has several advantages for lab experiments, including its high potency and selectivity for ERs, its ability to cross the blood-brain barrier, and its low toxicity. However, IPBU also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
For the research on IPBU include investigating its potential as a therapeutic agent for other types of cancer, exploring its neuroprotective effects in other neurodegenerative diseases, and elucidating its molecular mechanisms of action.
科学研究应用
IPBU has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and reproductive health. IPBU has been shown to have anti-tumor effects in breast cancer and glioma cells by inhibiting cell proliferation and inducing apoptosis. IPBU has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models by reducing oxidative stress and inflammation. In reproductive health, IPBU has been studied for its potential as a contraceptive agent by inhibiting ovulation and altering the endometrium.
属性
IUPAC Name |
N-(3-iodophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDQKXUZNRARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)I)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075678.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![N-(3,5-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4075692.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4075699.png)
![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075737.png)



methanone](/img/structure/B4075772.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)